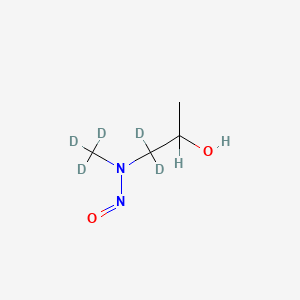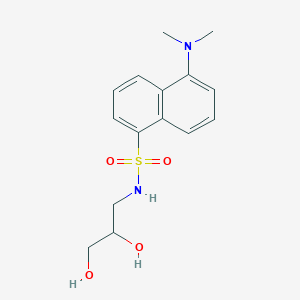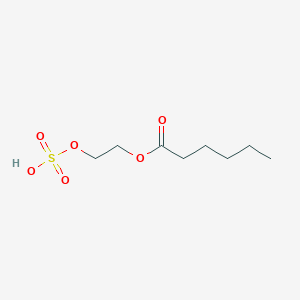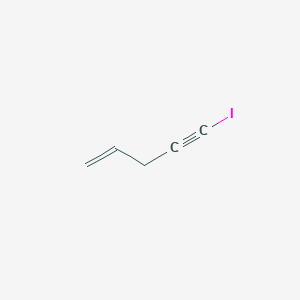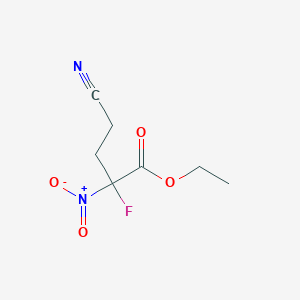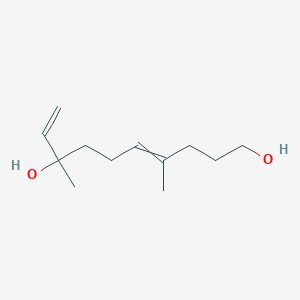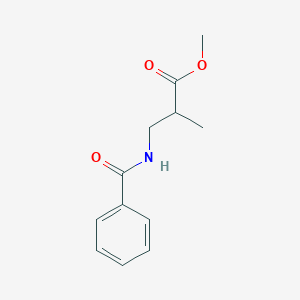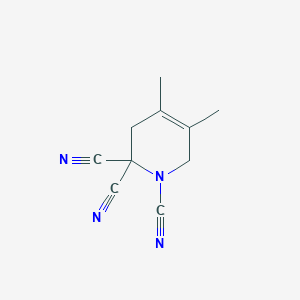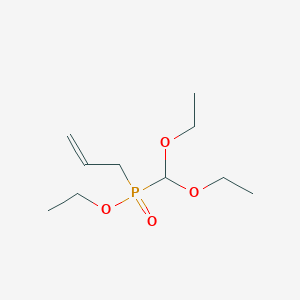
Phosphinic acid, (diethoxymethyl)-2-propenyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, (diethoxymethyl)-2-propenyl-, ethyl ester is an organophosphorus compound that belongs to the class of phosphinic acids These compounds are characterized by the presence of a phosphorus atom bonded to two oxygen atoms and one carbon atom
Preparation Methods
The synthesis of phosphinic acid, (diethoxymethyl)-2-propenyl-, ethyl ester can be achieved through several methods. One common approach involves the reaction of phosphinic acid derivatives with alcohols in the presence of catalysts. For instance, the esterification of phosphinic acids with alcohols can be catalyzed by ionic liquids such as imidazolium salts . Another method involves the use of N,N’-carbonyl diimidazole and dimethylaniline as catalysts for the esterification process . Industrial production methods often utilize these catalytic processes to achieve high yields and purity.
Chemical Reactions Analysis
Phosphinic acid, (diethoxymethyl)-2-propenyl-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Grignard reagents, which can react with phosphinic acid derivatives to form secondary phosphine oxides . The compound can also undergo hydrolysis in the presence of acidic or basic conditions to yield phosphinic acid and ethanol . Major products formed from these reactions include phosphine oxides and other organophosphorus compounds.
Scientific Research Applications
Phosphinic acid, (diethoxymethyl)-2-propenyl-, ethyl ester has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various organophosphorus compounds. In biology, it has been studied for its potential as a metalloprotease inhibitor, which could have implications for the treatment of diseases involving metalloprotease activity . In the medical field, phosphinic acid derivatives have shown promise as antibacterial agents and as potential treatments for neurological disorders such as epilepsy and anxiety . In industry, the compound is used in the production of flame retardants and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of phosphinic acid, (diethoxymethyl)-2-propenyl-, ethyl ester involves its interaction with molecular targets such as metalloproteases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby preventing the cleavage of peptide bonds . This inhibition can lead to various biological effects, including the modulation of cellular processes and the inhibition of bacterial growth.
Comparison with Similar Compounds
Phosphinic acid, (diethoxymethyl)-2-propenyl-, ethyl ester can be compared with other similar compounds such as phosphonic acids and phosphonates. While phosphonic acids feature a phosphorus atom bonded to three oxygen atoms and one carbon atom, phosphinic acids have a phosphorus atom bonded to two oxygen atoms and one carbon atom . This structural difference results in distinct chemical properties and reactivity. For example, phosphinic acids are known for their ability to inhibit metalloproteases, whereas phosphonic acids are often used as flame retardants and in the treatment of viral infections. Similar compounds include methylphosphonic acid and ethylphosphonic acid, which share similar chemical properties but differ in their specific applications.
Properties
CAS No. |
112499-27-1 |
|---|---|
Molecular Formula |
C10H21O4P |
Molecular Weight |
236.24 g/mol |
IUPAC Name |
3-[diethoxymethyl(ethoxy)phosphoryl]prop-1-ene |
InChI |
InChI=1S/C10H21O4P/c1-5-9-15(11,14-8-4)10(12-6-2)13-7-3/h5,10H,1,6-9H2,2-4H3 |
InChI Key |
PUJFGRQQVVOGPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)P(=O)(CC=C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate](/img/structure/B14308092.png)

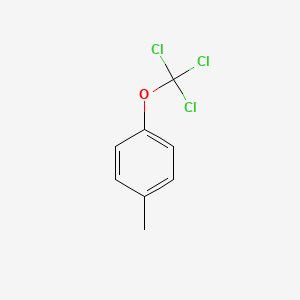
![{[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone)](/img/structure/B14308109.png)
![Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate](/img/structure/B14308118.png)
